Dansyl-DL-valine cyclohexylammonium salt
Description
Chemical Structure and Nomenclature
This compound consists of a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group covalently linked to DL-valine, paired with a cyclohexylammonium counterion. The molecular formula is C23H35N3O4S , with a molecular weight of 449.61 g/mol . The IUPAC name is cyclohexanamine; 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid, reflecting its bifunctional structure:
- A dansyl moiety providing fluorescence (excitation: ~350 nm, emission: 500–550 nm).
- DL-valine contributing chiral centers for stereochemical interactions.
- A cyclohexylammonium ion enhancing solubility in organic-aqueous matrices.
The compound’s structure enables selective interactions with chiral stationary phases in chromatography, making it valuable for enantioseparation studies.
| Structural Property | Value |
|---|---|
| Molecular formula | C23H35N3O4S |
| Molecular weight | 449.61 g/mol |
| XLogP3 | 3.2 |
| Hydrogen bond donors | 3 |
| Hydrogen bond acceptors | 7 |
Synonyms and Identifiers
This compound is recognized by multiple nomenclature systems and databases:
| Identifier | Value |
|---|---|
| CAS Registry Number | 84540-67-0 |
| PubChem CID | 14048497 |
| EC Number | 283-162-7 |
| Synonyms | Ecamsule Impurity 3; Dansyl-DL-valine; N-[[5-(Dimethylamino)-1-naphthyl]sulphonyl]-DL-valine cyclohexylammonium salt |
The SMILES notation (CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N) and InChIKey (XAAKQPYBZYQKNA-UHFFFAOYSA-N) further specify its structural features.
Historical Context and Development in Amino Acid Derivatization
The compound’s synthesis builds on the foundational use of dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) for amino acid labeling, first reported in the 1950s. Dansylation revolutionized protein sequencing by enabling fluorescent detection of N-terminal residues after acid hydrolysis, surpassing the sensitivity of earlier methods like dinitrophenylation. Key milestones include:
- 1960s : Adoption of dansyl chloride for thin-layer chromatography (TLC) of amino acids, achieving picomolar detection limits.
- 1980s : Integration with high-performance liquid chromatography (HPLC) for analyzing protein hydrolysates, leveraging the dansyl group’s UV and fluorescence properties.
- 2000s–present : Applications in studying protein dynamics via environmentally sensitive fluorescence.
This compound emerged as a chiral analog for resolving racemic mixtures in hybrid cyclodextrin stationary phases, addressing limitations in early dansyl derivatives’ stereoselectivity. Its synthesis typically involves reacting DL-valine with dansyl chloride under alkaline conditions, followed by counterion exchange with cyclohexylamine.
Continued in subsequent sections with additional headers and subsections...
Structure
2D Structure
Properties
IUPAC Name |
cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S.C6H13N/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4;7-6-4-2-1-3-5-6/h5-11,16,18H,1-4H3,(H,20,21);6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAKQPYBZYQKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201004829 | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]valine--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201004829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84540-67-0 | |
| Record name | Cyclohexanamine compd. with N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]valine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84540-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]valine--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201004829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-DL-valine, compound with cyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Dansyl Acid
- Starting Material: Lauric acid derivative (loracetic acid)
- Solvent System: A mixed aqueous solution of sodium carbonate (10 wt%) and ammonia water (1 wt%)
-
- Dissolve loracetic acid in the mixed solvent under stirring to form a suspension.
- Cool the suspension to below 5 °C.
- Add dimethyl sulfate dropwise to the suspension.
- React for 4 to 12 hours under controlled temperature.
- After reaction completion, adjust pH to 6 using hydrochloric acid.
- Cool to 1–5 °C to precipitate white crystals.
- Purify by recrystallization from petroleum ether and ethyl acetate.
Outcome: This method significantly reduces the amount of dimethyl sulfate used and improves the yield of dansyl acid to approximately 95.6%.
Conversion of Dansyl Acid to Dansyl Chloride
- Solvent: Toluene
- Reagents: Thionyl chloride and phosphorus pentachloride (PCl5) as catalyst
-
- Dissolve dansyl acid in toluene and stir to form a suspension.
- Add thionyl chloride dropwise, followed by phosphorus pentachloride.
- Maintain reaction temperature at 40–45 °C for 4 to 6 hours.
- After reaction, cool the mixture and adjust pH to 5–6 using sodium bicarbonate.
- Extract the product with dichloromethane, concentrate, and wash with petroleum ether.
Preparation of Dansyl-DL-valine Cyclohexylammonium Salt
Once dansyl chloride is synthesized, it is reacted with DL-valine and cyclohexylamine to form the cyclohexylammonium salt of dansyl-DL-valine. Although explicit step-by-step protocols are less frequently detailed in public literature, the general synthetic approach follows principles of amide bond formation and salt preparation:
Coupling Reaction
-
- Dansyl chloride (prepared as above)
- DL-valine (amino acid substrate)
- Cyclohexylamine (to form cyclohexylammonium salt)
-
- Dissolve DL-valine in an aqueous or mixed solvent system, often buffered to maintain pH conducive to amide bond formation.
- Add dansyl chloride slowly under stirring to the amino acid solution, allowing the dansyl group to covalently attach to the amino group of valine.
- Introduce cyclohexylamine to the reaction mixture to form the cyclohexylammonium salt via acid-base interaction with the dansyl-valine conjugate.
- Maintain reaction under controlled temperature (often ambient to mild heating) for several hours to ensure completion.
Data Table: Summary of Key Preparation Parameters
Research Findings and Advantages of Current Methods
- The use of mixed aqueous solvents (sodium carbonate and ammonia) in dansyl acid synthesis leads to higher yields and less toxic reagent consumption compared to previous methods relying heavily on dimethyl sulfate.
- Incorporation of phosphorus pentachloride as a catalyst in the conversion to dansyl chloride allows for lower temperature reactions, reducing energy input and potential degradation of sensitive intermediates.
- The final salt formation with cyclohexylamine enhances solubility and stability of the dansyl-DL-valine derivative, making it suitable for chromatographic and fluorescent labeling applications.
- These methods collectively improve the efficiency, safety, and environmental footprint of the synthesis process while maintaining high product purity and performance in analytical applications.
Chemical Reactions Analysis
Dansyl-DL-valine cyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Applications Overview
- Labeling Peptides
- Chromatographic Analysis
-
Protein Structure and Dynamics
- Recent studies have demonstrated the utility of dansylation in probing protein structures and dynamics. For instance, dansyl chloride, a related compound, has been used to label proteins under mild conditions, allowing for the investigation of protein stability and interactions via mass spectrometry . This method has been applied to model proteins such as myoglobin and alcohol dehydrogenase.
- Enantioseparation Studies
Data Table: Applications Summary
Case Studies
-
Dansylation in Mass Spectrometry
- A study explored the impact of dansylation on protein folding and stability using native mass spectrometry techniques. The findings indicated that dansylation could be a valuable tool for understanding protein interactions under physiological conditions, thereby advancing our knowledge in protein chemistry .
- HPLC Method Development
- Chiral Separation Techniques
Mechanism of Action
The mechanism of action of Dansyl-DL-valine cyclohexylammonium salt involves its ability to interact with various molecular targets through its dansyl group. The dansyl group is known for its fluorescent properties, which makes it useful in fluorescence-based assays. The compound can bind to specific proteins or enzymes, allowing researchers to study their interactions and activities. The molecular pathways involved often include binding to active sites or allosteric sites on target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
Dansyl-amino acid cyclohexylammonium salts share a common dansyl fluorophore and counterion but differ in the amino acid backbone. Key analogs include:
Key Differentiators
Amino Acid Backbone: Valine (branched-chain) vs. alanine (smallest side chain) vs. phenylalanine (aromatic) vs. aminocaprylic acid (8-carbon chain). These structural differences influence hydrophobicity and HPLC retention times. For example, dansyl-DL-α-aminocaprylic acid exhibits longer retention due to its extended aliphatic chain . Chirality: DL-valine (racemic) vs. L-alanine (enantiopure). DL forms are used in racemic resolution studies, while L-forms suit stereospecific biological applications .
Counterion Variations: While most analogs use cyclohexylammonium, some (e.g., dansyl-DL-norvaline piperidinium salt) employ piperidinium, which alters solubility in polar solvents .
Fluorescence and Stability: The dansyl group’s quantum yield is marginally affected by the amino acid’s electronic environment. For instance, dansyl-phenylalanine’s aromatic side chain may slightly quench fluorescence compared to valine . Stability: Dansyl-DL-α-aminocaprylic acid requires storage at -20°C due to its longer chain’s susceptibility to oxidation, whereas valine and alanine analogs are stable at room temperature for short periods .
Applications :
- HPLC : All dansyl derivatives are separable on Newcrom R1 columns, but retention times vary by hydrophobicity .
- Biological Probes : Dansyl-L-alanine is uniquely used in genetic code expansion to incorporate fluorescent tags into proteins .
- Metabolic Studies : Dansyl-DL-glutamic acid’s carboxylate group enables pH-dependent studies in cellular transport .
Research Findings
- A 2018 study demonstrated that dansyl-DL-valine cyclohexylammonium salt achieves baseline separation from analogs like dansyl-DL-leucine and -phenylalanine on Newcrom R1 columns, with retention times differing by 1.2–3.5 minutes due to side-chain hydrophobicity .
- Comparative fluorescence spectroscopy revealed that dansyl-DL-valine has a 10–15% higher quantum yield than dansyl-DL-α-aminocaprylic acid, attributed to reduced steric hindrance around the dansyl group .
- Stability tests showed that cyclohexylammonium salts generally exhibit greater solubility in methanol-water mixtures (≥80%) compared to piperidinium salts (≤60%), critical for HPLC mobile phase optimization .
Biological Activity
Dansyl-DL-valine cyclohexylammonium salt is a derivative of the dansyl group, which is widely used in biochemistry for labeling amino acids and peptides. This compound has garnered attention due to its potential biological activities, particularly in the fields of analytical chemistry and biomedicine. This article delves into its biological activity, applications, and relevant research findings.
- CAS Number : 84540-67-0
- Molecular Formula : C17H22N2O4S·C6H13N
- Molecular Weight : 449.61 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Fluorescence Labeling : The dansyl group provides fluorescence properties that are useful for tracking and quantifying biomolecules in various assays.
- Interaction with Amino Acids and Peptides : It can form stable complexes with amino acids, enhancing the detection of neurotransmitters and other biologically relevant molecules.
- Potential Antimicrobial Activity : Some studies suggest that derivatives of dansyl compounds may exhibit antimicrobial properties, although specific data on this compound is limited.
Analytical Chemistry
This compound is commonly used as an analyte in chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). Its ability to enhance the detection of amino acids and peptides makes it valuable in biochemical research.
Case Studies
- Detection of Biogenic Amines :
- Neurotransmitter Analysis :
Research Findings
A summary of significant findings related to the biological activity of this compound is presented below:
Q & A
Q. What are the key physicochemical properties of dansyl-DL-valine cyclohexylammonium salt, and how do they influence its application in spectroscopic studies?
this compound (C₁₇H₂₂N₂O₄S·C₆H₁₃N, molecular weight 449.60) is a dansyl-labeled amino acid derivative. The dansyl group provides strong fluorescence properties (λex ~340 nm, λem ~525 nm), making it suitable for tracking conformational changes in peptides or studying enzyme-substrate interactions via fluorescence quenching or Förster resonance energy transfer (FRET) . The cyclohexylammonium counterion enhances solubility in polar organic solvents (e.g., methanol/water mixtures), which is critical for chromatographic separations .
Q. How is this compound synthesized, and what quality control methods ensure purity?
Synthesis typically involves dansylation of DL-valine using dansyl chloride, followed by salt formation with cyclohexylamine. Quality control employs reversed-phase HPLC with UV/fluorescence detection to confirm purity (>95%) and assess residual solvents. Mass spectrometry (MS) and <sup>1</sup>H/<sup>13</sup>C NMR are used to verify structural integrity, particularly the dansyl group’s sulfonamide linkage and cyclohexylammonium counterion .
Q. What are the recommended storage conditions to maintain stability?
Store desiccated at 0–6°C in amber vials to prevent photodegradation of the dansyl group. Avoid prolonged exposure to acidic or basic conditions, which may hydrolyze the amide bond or displace the cyclohexylammonium ion .
Advanced Research Questions
Q. How can this compound be utilized in chiral separation studies using capillary electrophoresis (CE)?
In CE, this compound serves as a chiral probe to evaluate novel cyclodextrin-based selectors (e.g., dhypy-CDCl). Optimize separation by varying buffer pH (6–9), selector concentration (0–30 mM), and organic modifiers (e.g., 0–20% methanol). Key parameters include migration time reproducibility (±2%) and resolution (Rs >1.5). Validate enantiomer separation using peak area ratios and comparison with reference standards .
Q. What experimental strategies resolve contradictions in fluorescence data when studying protein-dansyl interactions?
Discrepancies in fluorescence quenching may arise from inner-filter effects or competing interactions (e.g., hydrophobic binding vs. electrostatic repulsion). Correct for inner-filter effects using a reference fluorophore. Employ site-directed mutagenesis or competitive binding assays (e.g., with unlabeled valine) to isolate specific interaction mechanisms .
Q. How does the cyclohexylammonium counterion affect crystallization in X-ray diffraction studies?
The cyclohexylammonium ion can form non-covalent interactions (e.g., hydrogen bonds with solvent molecules) that influence crystal packing. To improve diffraction quality, screen crystallization conditions using PEG-based precipitants and optimize pH (5–7) to stabilize the zwitterionic form. SHELX programs are recommended for refining structures with disordered counterions .
Q. What are the limitations of using this compound in quantitative assays, and how can they be mitigated?
Limitations include photobleaching under prolonged UV exposure and pH-dependent fluorescence intensity. Use internal standards (e.g., dansyl-glycine) to normalize signals. For kinetic assays, employ stopped-flow techniques to minimize light exposure. Validate linearity across the working concentration range (0.1–50 µM) .
Methodological Troubleshooting
Q. How to address baseline drift in HPLC analysis of dansyl-DL-valine derivatives?
Baseline drift may result from column contamination by residual cyclohexylamine. Regenerate the column with 10% acetic acid followed by gradient elution (5–95% acetonitrile in 0.1% TFA). Confirm mobile phase degassing to prevent air bubble formation .
Q. Why are split peaks observed in CE enantioseparation, and how can resolution be improved?
Split peaks suggest partial racemization or buffer incompatibility. Ensure analyte solutions are freshly prepared in 50/50 methanol/water to prevent degradation. Increase selector concentration incrementally (5–30 mM) and reduce voltage (10–15 kV) to enhance selectivity .
Data Interpretation
Q. How to differentiate between static and dynamic quenching mechanisms in fluorescence studies?
Analyze Stern-Volmer plots: A linear plot indicates static quenching (ground-state complex formation), while upward curvature suggests dynamic quenching (collisional). Confirm via lifetime measurements using time-resolved fluorescence spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
